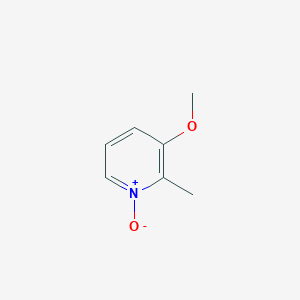
3-Methoxy-2-methylpyridine 1-oxide
Overview
Description
3-Methoxy-2-methylpyridine 1-oxide (CAS: 35392-65-5) is a pyridine derivative characterized by a methoxy group at the 3-position, a methyl group at the 2-position, and an N-oxide functional group. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.152 g/mol . The compound is synthesized via oxidation of 2-methylpyridine derivatives, achieving a high yield of 99% under optimized conditions, and exists as a white solid . Key analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS confirm its structure and purity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine 1-Oxides
The physicochemical and biological properties of pyridine N-oxides are highly influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 3-methoxy-2-methylpyridine 1-oxide with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Position Effects: The para-methoxy isomer (4-methoxy-2-methylpyridine 1-oxide) exhibits distinct electronic properties compared to the meta-methoxy isomer (this compound). 3,4-Dimethoxy-2-methylpyridine 1-oxide demonstrates how additional methoxy groups enhance electron-donating effects, which may improve antioxidant capacity .
Functional Group Impact :
- The ethoxycarbonyl group in 3-(ethoxycarbonyl)-2-methylpyridine 1-oxide contributes to higher molecular weight (182.0 vs. 139.152) and lipophilicity, making it suitable for coordinating metal ions in bioactive complexes .
- Pyridine-2-thiolato 1-oxide derivatives exhibit significant antitubercular activity, highlighting the importance of thiol groups in biological targeting .
Pharmaceutical Relevance :
- While this compound is a precursor to pantoprazole , omeprazole sulphone N-oxide directly serves as a metabolite in gastric acid suppression therapies .
Analytical Discrepancies :
Preparation Methods
Catalytic Oxidation Using Phosphotungstic Acid and Hydrogen Peroxide
Reaction Mechanism and Conditions
The oxidation of substituted pyridines to their N-oxides via hydrogen peroxide (H₂O₂) is a widely adopted industrial method due to its cost-effectiveness and environmental compatibility. In the case of 3-methoxy-2-methylpyridine 1-oxide, this approach involves using phosphotungstic acid (H₃PW₁₂O₄₀) as a heteropolyacid catalyst. The catalyst enhances the electrophilic character of H₂O₂, facilitating oxygen transfer to the pyridine nitrogen .
Key operational parameters include:
-
Temperature : 85–90°C during H₂O₂ addition, followed by 83–88°C for 5–10 hours.
-
Catalyst loading : 20–30% aqueous phosphotungstic acid solution.
The acidic environment of phosphotungstic acid suppresses H₂O₂ decomposition, ensuring high oxidation efficiency . Post-reaction, the mixture is neutralized to pH 7–9 with dilute sodium hydroxide, and the product is extracted using dichloromethane (DCM) .
Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)
Reaction Design and Kinetic Control
mCPBA is a potent peracid oxidant widely used in laboratory-scale N-oxide synthesis. Its application to 3-methoxy-2-methylpyridine involves a low-temperature, two-phase system in dichloromethane (DCM) . The reaction proceeds via an electrophilic oxygen transfer mechanism, with mCPBA acting as both oxidant and acid catalyst.
Critical steps include:
-
Temperature control : Initial addition at 0–5°C to mitigate exothermic side reactions.
-
Stoichiometry : 1.5 equivalents of mCPBA relative to pyridine .
-
Workup : pH adjustment to 4–5 to precipitate byproducts (e.g., m-chlorobenzoic acid) .
Scalability and Purity Enhancements
Table 2 highlights key data from mCPBA-based syntheses:
| Parameter | Value/Description | Outcome |
|---|---|---|
| Solvent | Dichloromethane | Enhances oxidant solubility |
| Reaction time | 20–24 hours | 90–95% conversion |
| Purification | Filtration, concentration | 95% purity by NMR |
Notably, this method avoids high-temperature conditions, making it suitable for heat-sensitive substrates. However, the reliance on DCM raises environmental concerns, necessitating solvent recovery systems for industrial adoption .
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
-
Phosphotungstic acid/H₂O₂ :
-
mCPBA/DCM :
Industrial Applicability
The phosphotungstic acid method is preferred for large-scale production due to lower reagent costs and greener credentials. In contrast, mCPBA is reserved for small-batch syntheses requiring precise control over reaction kinetics .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-methoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2/c1-6-7(10-2)4-3-5-8(6)9/h3-5H,1-2H3 |
InChI Key |
YQDVRUQPMQHIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














